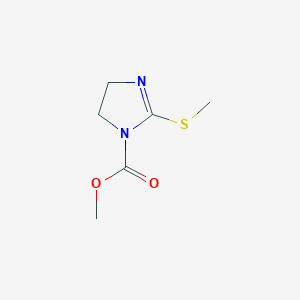

4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-methylsulfanyl-4,5-dihydroimidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c1-10-6(9)8-4-3-7-5(8)11-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPMQJSKHPUPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Formation of Hydroxyimino Intermediate : Ethyl acetoacetate reacts with sodium nitrite in acetic acid to form ethyl 2-hydroxyimino-acetoacetate.

-

Cyclization with Formaldehyde : The hydroxyimino intermediate undergoes cyclization with paraformaldehyde in hydrochloric acid, followed by neutralization with ammonia to yield the imidazole core.

-

Thiolation and Esterification : Introducing methylthio groups typically requires post-cyclization modifications. For instance, chlorination at position 2 followed by nucleophilic displacement with methanethiol could install the methylthio moiety. Subsequent treatment with methyl chloroformate would introduce the carbamate group.

Key Data :

Single-Pot Cyclization of Linear Precursors

Single-pot methodologies minimize intermediate isolation, enhancing efficiency. EP1953146A1 describes a single-pot cyclization for 6-[(4,5-dihydro-1H-imidazol-2-yl)amino]-7-methyl-1H-benzimidazole-4-carbonitrile, highlighting the versatility of this approach. Applying similar logic, a linear precursor for the target compound could be designed with pre-installed methylthio and carbamate functionalities.

Proposed Pathway

-

Precursor Synthesis : React 1,2-diaminoethane with methyl thioacetate to form a thioamide intermediate.

-

Cyclization : Treat the thioamide with methyl chloroformate in the presence of a base (e.g., triethylamine) to induce ring closure and carbamate formation.

-

Purification : Crystallization from isopropanol yields the pure product.

Advantages :

Catalytic Synthesis Using Diammonium Hydrogen Phosphate (DAHP)

Green chemistry approaches, such as those using DAHP, offer environmentally benign alternatives. A method detailed in Scientia Iranica (2013) synthesizes trisubstituted imidazoles via three-component condensation. For the target compound, this could involve:

Reaction Design

-

Components :

-

Carbonyl Source : Methyl glyoxal (for the imidazoline ring).

-

Nitrogen Source : Ammonium acetate.

-

Sulfur Source : Methyl thioglycolate.

-

Outcomes :

Post-Synthetic Modification of Imidazoline Intermediates

Functionalizing pre-formed imidazolines provides a modular route. For example, 2-mercapto-4,5-dihydro-1H-imidazole-1-carboxylic acid methyl ester can be methylated using methyl iodide in the presence of a base:

Procedure

-

Synthesis of 2-Mercaptoimidazoline : React 1,2-diaminoethane with carbon disulfide in ethanol.

-

Methylation : Treat the thiol intermediate with methyl iodide and potassium carbonate in DMF.

-

Carbamate Formation : Add methyl chloroformate to install the ester group.

Optimization Notes :

Industrial-Scale Considerations

Large-scale production demands cost-effective and safe protocols. The Korean patent emphasizes minimizing environmental impact by reducing effluent generation. Key adaptations for the target compound include:

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4,5-Dihydro-2-(methylthio)-1H-imidazole-1-carboxylic acid methyl ester serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential therapeutic effects against various conditions:

- Antimicrobial Activity : Studies indicate that derivatives exhibit significant antibacterial and antifungal properties.

- Anticancer Properties : Research has demonstrated that certain derivatives can inhibit cancer cell proliferation.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex molecules. It participates in various chemical reactions:

- Oxidation : The methylthio group can be oxidized to form sulfoxides or sulfones.

- Reduction : The imidazole ring can be reduced to yield dihydroimidazole derivatives.

- Substitution Reactions : Nucleophilic substitutions can occur at the methylthio group.

Biological Studies

In biological research, this compound is employed to investigate the activity of imidazole derivatives. Its mechanism of action involves interaction with specific molecular targets, modulating enzyme and receptor activities. This interaction is crucial for understanding its potential therapeutic roles.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of synthesized derivatives based on this compound against common pathogens. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anticancer Potential

Research focused on the anticancer properties of derivatives derived from this compound demonstrated significant inhibition of cancer cell lines in vitro, suggesting further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methylthio group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Comparative Insights

Substituent Effects

- The dihydro structure may increase conformational flexibility compared to aromatic analogs.

- Derivatives : The 5-arylmethylene group introduces π-conjugation, likely influencing electronic properties and binding affinity in kinase inhibition . The alkylthio group (e.g., -SMe, -SEt) varies in chain length, affecting lipophilicity and bioactivity.

- Compound : The fully aromatic core and methyl ester at C4 suggest utility as a building block in peptide mimetics or metal coordination chemistry. Its commercial availability highlights industrial relevance .

- Compound : The dual methyl esters at C4 and C5, combined with a propyl group at C2, create a sterically hindered structure, possibly limiting reactivity but favoring selective transformations .

Physicochemical Properties

- Molecular weights correlate with substituent complexity: the 2-propyl derivative in has the highest mass (242.25 g/mol), while the 1-methyl analog in is the lightest (140.13 g/mol).

Biological Activity

4,5-Dihydro-2-(methylthio)-1H-imidazole-1-carboxylic acid methyl ester (CAS: 60546-77-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its antifungal and antimicrobial activities.

- IUPAC Name : Methyl 2-(methylthio)-4,5-dihydro-1H-imidazole-1-carboxylate

- Molecular Formula : C₆H₁₀N₂O₂S

- Molecular Weight : 174.22 g/mol

- Purity : ≥95%

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. This compound can be synthesized via a multi-step process involving the formation of imidazole derivatives followed by methylation reactions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound against various fungal strains. For instance, it has shown significant inhibitory effects against Fusarium oxysporum with a minimum inhibitory concentration (MIC) comparable to established antifungal agents.

| Compound | MIC (µg/mL) | Comparison |

|---|---|---|

| This compound | 12.5 | Comparable to ketoconazole |

| Ketoconazole | 12.5 | Positive control |

In a comparative study, derivatives of this compound demonstrated effective antifungal activity with MIC values ranging from 6.25 µg/mL to 50 µg/mL against various pathogenic fungi, indicating its potential as a lead compound for further development in antifungal therapies .

Antimicrobial Activity

The compound has also exhibited promising antimicrobial properties. In vitro tests have shown that it possesses activity against Gram-positive and Gram-negative bacteria. Notably, it was effective against strains such as Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .

Study on Antifungal Efficacy

A study conducted by researchers evaluated the antifungal efficacy of various imidazole derivatives, including this compound. The results indicated that this compound exhibited superior antifungal activity compared to traditional agents like nystatin and hymexazol . The structure-activity relationship (SAR) analysis revealed that specific substituents significantly enhance its antifungal potency.

Antimicrobial Testing Against Resistant Strains

Another significant investigation focused on the antimicrobial activity of this compound against resistant bacterial strains. The results demonstrated that it effectively inhibited growth in strains resistant to common antibiotics, highlighting its potential utility in treating infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Dihydro-2-(methylthio)-1H-imidazole-1-carboxylic acid methyl ester, and how can reaction efficiency be optimized?

- Methodology : A base-promoted cyclization of amidines with ketones under transition-metal-free conditions is a viable approach. For example, using sodium hydroxide or similar bases to facilitate ring closure can yield the dihydroimidazole core. Optimizing solvent polarity (e.g., ethanol or DMF) and temperature (80–100°C) improves reaction rates and purity .

- Validation : Monitor reaction progress via TLC or HPLC, and characterize intermediates (e.g., methylthio precursors) using NMR (¹H/¹³C) to confirm regioselectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the methylthio group (~δ 2.1–2.5 ppm for SCH₃), ester carbonyl (~δ 165–170 ppm), and dihydroimidazole protons (δ 3.5–4.5 ppm for CH₂ groups) .

- IR Spectroscopy : Confirm ester C=O stretching (~1700–1750 cm⁻¹) and N-H stretches (~3200 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns to distinguish from analogs.

Q. What safety precautions are critical when handling this compound?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Store in airtight containers under inert gas (N₂/Ar) due to potential hydrolysis of the ester or methylthio groups .

- Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can the reaction mechanism for the formation of the dihydroimidazole core be elucidated?

- Methodology :

- Perform kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps.

- Use isotopic labeling (e.g., ¹⁵N-amidines) to track nitrogen incorporation during cyclization.

- Computational modeling (DFT) can map energy barriers for base-promoted ring closure .

Q. What strategies exist for introducing diverse substituents at the 2- and 4-positions of the imidazole ring?

- Approach :

- Electrophilic substitution : Utilize halogenation (e.g., NCS or SOCl₂) at the 2-position, followed by cross-coupling (Suzuki/Miyaura) to install aryl/alkyl groups .

- Ester hydrolysis : Convert the methyl ester to a carboxylic acid (via NaOH/HCl), enabling amide bond formation with amines .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

- Protocol :

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS.

- Monitor ester hydrolysis in buffered solutions (pH 2–12) to identify optimal storage conditions .

Q. What biological screening approaches are suitable for evaluating its pharmacological potential?

- Screening Framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.